molecular formula C15H17ClN4O3S B3482280 4-chloro-1-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B3482280
M. Wt: 368.8 g/mol
InChI Key: QABUPKIPKIUPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide involves the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain. PDE4 is an enzyme that plays a role in the regulation of inflammatory cytokines. By inhibiting these enzymes, this compound has the potential to reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has the potential to reduce inflammation and pain in various animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-1-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide in lab experiments is its potential to reduce inflammation and pain, which can be useful in various fields such as pharmacology and drug discovery. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain studies.

Future Directions

There are several future directions for the study of 4-chloro-1-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential applications in cancer research, inflammation, and pain management. Another direction is to study its potential toxicity and determine the safe dosage for use in humans. Additionally, further research is needed to determine the exact mechanism of action of this compound and its effects on various biochemical and physiological processes.

Scientific Research Applications

4-chloro-1-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields such as cancer research, inflammation, and pain management. In cancer research, this compound has shown promising results as a potential anti-tumor agent by inhibiting the growth of cancer cells. Inflammation and pain management studies have also shown that this compound has the potential to reduce inflammation and pain by inhibiting the activity of certain enzymes.

Properties

IUPAC Name

4-chloro-2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c1-19-14(13(16)10-17-19)15(21)18-11-4-6-12(7-5-11)24(22,23)20-8-2-3-9-20/h4-7,10H,2-3,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABUPKIPKIUPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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